1,6-Dinitropyrene (CAS: 42397-64-8) is a highly potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) widely utilized as a critical analytical standard for environmental monitoring, a benchmark positive control in genetic toxicology, and a structurally symmetric precursor for advanced materials synthesis[1]. Characterized by its exceptional direct-acting mutagenicity in bacterial assays and its rigid C2h molecular symmetry, 1,6-Dinitropyrene is indispensable for laboratories quantifying trace diesel exhaust particulate matter, assessing urban soil contamination, or synthesizing isomerically pure 1,6-diaminopyrene [2]. Its dual utility in both ultra-sensitive toxicological calibration and the rational design of highly ordered covalent organic frameworks (COFs) makes it a high-value procurement target over generic nitroaromatic mixtures.
Procuring crude dinitropyrene mixtures, mono-nitrated analogs (such as 1-nitropyrene), or alternative isomers (like 1,3-Dinitropyrene) severely compromises both analytical accuracy and synthetic utility [1]. In toxicological and environmental assays, the mutagenic potency of nitro-PAHs varies by orders of magnitude depending on the exact positioning of the nitro groups; substituting 1,6-Dinitropyrene with 1-nitropyrene or 1,3-Dinitropyrene leads to massive underestimations of direct-acting mutagenic activity and failed assay calibrations[2]. In materials science, the strict C2h symmetry of 1,6-Dinitropyrene is mandatory when reducing it to 1,6-diaminopyrene for the construction of highly ordered, crystalline polymers and modified graphene oxide electrodes. Utilizing asymmetric isomers like 1,3-Dinitropyrene introduces structural defects, steric hindrance, and a complete loss of the desired linear bifunctionality required for advanced energy storage materials[3].
In standardized Salmonella typhimurium TA98 assays (without S9 metabolic activation), 1,6-Dinitropyrene demonstrates exceptional direct-acting mutagenicity, inducing approximately 129,800 revertants/nmol. This is vastly superior to the asymmetric isomer 1,3-Dinitropyrene, which induces only 4,260 revertants/nmol, and 1-nitropyrene, which exhibits minimal direct-acting potency [1].
| Evidence Dimension | Mutagenic potency (revertants/nmol in TA98 without S9) |
| Target Compound Data | ~129,800 revertants/nmol |
| Comparator Or Baseline | 1,3-Dinitropyrene (~4,260 revertants/nmol) |
| Quantified Difference | Over 30-fold higher mutagenic potency |
| Conditions | Ames test (Salmonella typhimurium TA98) without mammalian metabolic activation |
Procuring pure 1,6-Dinitropyrene is essential for establishing highly sensitive positive controls and calibration curves in environmental toxicology, where 1,3-Dinitropyrene would fail to provide sufficient signal.
The synthesis of 1,6-diaminopyrene (DAP) for modifying reduced graphene oxide (rGO) electrodes requires the catalytic reduction of 1,6-Dinitropyrene. The strict C2h symmetry of 1,6-Dinitropyrene ensures that the resulting DAP monomer is perfectly linear and bifunctional, enabling the creation of DAPrGO composites that exhibit high specific capacitance and 94.57% capacitance retention after 20,000 cycles [1]. Using crude dinitropyrene mixtures or asymmetric isomers (e.g., 1,3-Dinitropyrene) yields non-linear diamines that disrupt lamellar structure formation and degrade electrochemical performance.
| Evidence Dimension | Precursor suitability for linear diamine synthesis |
| Target Compound Data | Yields symmetric 1,6-diaminopyrene (C2h symmetry) |
| Comparator Or Baseline | 1,3-Dinitropyrene (yields asymmetric, non-linear diamines) |
| Quantified Difference | Enables highly ordered lamellar structures with >94% capacitance retention |
| Conditions | Catalytic reduction (Pd/C, H2) followed by solvothermal reaction with GO |
Buyers synthesizing monomers for COFs or advanced energy storage materials must prioritize the 1,6-isomer to guarantee the structural symmetry required for crystalline lattice formation.
In comprehensive environmental monitoring, 1,6-Dinitropyrene is a highly stable and consistently detectable marker for diesel exhaust pollution, found at concentrations of 14–5587 pg/g in urban surface soils. It accounts for a significant portion of the total direct-acting mutagenicity of soil extracts [1]. In contrast, higher nitrated species like trinitropyrenes are often transient or present below reliable detection limits, making 1,6-Dinitropyrene the superior, legally relevant analytical standard.
| Evidence Dimension | Environmental detectability and concentration |
| Target Compound Data | 14–5587 pg/g in urban surface soils |
| Comparator Or Baseline | Trinitropyrenes (often trace or below detection limits) |
| Quantified Difference | Consistently quantifiable across diverse urban and industrial sampling sites |
| Conditions | HPLC-fluorescence detection of environmental soil extracts |
Analytical laboratories must procure 1,6-Dinitropyrene to accurately calibrate GC-MS and HPLC equipment for regulatory compliance and environmental health assessments.
Due to its extraordinary direct-acting mutagenicity (inducing >120,000 revertants/nmol), 1,6-Dinitropyrene is the optimal positive control for the Ames test (Salmonella typhimurium TA98, YG1021, YG1024). It allows toxicologists to validate assay sensitivity to frameshift mutagens without the confounding variables introduced by S9 mammalian metabolic activation systems [1].
The strict C2h symmetry of 1,6-Dinitropyrene makes it the required precursor for synthesizing 1,6-diaminopyrene. This linear, bifunctional diamine is critical for the rational design and synthesis of highly crystalline, porous 2D polymers and COFs, where asymmetric isomers would cause steric hindrance and lattice defects[2].
1,6-Dinitropyrene is utilized to produce 1,6-diaminopyrene (DAP), which is subsequently reacted with graphene oxide to form DAP-modified reduced graphene oxide (DAPrGO). This composite serves as a high-performance electrode material for alkaline supercapacitors, offering excellent specific capacitance and long-term cycling stability [2].
As a primary mutagenic component of diesel exhaust and urban soil contamination, high-purity 1,6-Dinitropyrene is an indispensable analytical standard. It is used to calibrate HPLC-fluorescence and GC-MS workflows, enabling the precise quantification of nitro-PAH pollution in airborne particulate matter (PM2.5) and environmental soil samples[3].
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